molecular formula C5H3ClN4 B12927872 4-Chloro-7H-imidazo[4,5-c]pyridazine CAS No. 52326-90-6

4-Chloro-7H-imidazo[4,5-c]pyridazine

Cat. No.: B12927872
CAS No.: 52326-90-6
M. Wt: 154.56 g/mol
InChI Key: RUXUAHRSPPJXCX-UHFFFAOYSA-N
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Description

4-Chloro-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7H-imidazo[4,5-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridazine with imidazole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Mechanism of Action

Properties

CAS No.

52326-90-6

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

4-chloro-5H-imidazo[4,5-c]pyridazine

InChI

InChI=1S/C5H3ClN4/c6-3-1-9-10-5-4(3)7-2-8-5/h1-2H,(H,7,8,10)

InChI Key

RUXUAHRSPPJXCX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN2)N=N1)Cl

Origin of Product

United States

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